molecular formula C17H19BrN2 B11044289 2-(4-Bromophenyl)amino-2-cyanoadamantane

2-(4-Bromophenyl)amino-2-cyanoadamantane

Cat. No.: B11044289
M. Wt: 331.2 g/mol
InChI Key: QMPWOBJHEGBNTO-UHFFFAOYSA-N
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Description

2-(4-BROMOANILINO)-2-ADAMANTANECARBONITRILE is an organic compound that features a unique structure combining a brominated aniline moiety with an adamantane core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-BROMOANILINO)-2-ADAMANTANECARBONITRILE typically involves the reaction of 4-bromoaniline with an adamantane derivative. One common method includes the use of a Mannich reaction, where 4-bromoaniline is reacted with formaldehyde and an adamantane derivative in the presence of a catalyst such as triphenylphosphine (PPh3) under solvent-free conditions . The reaction is carried out at room temperature, yielding the desired product in high efficiency.

Industrial Production Methods

Industrial production of 2-(4-BROMOANILINO)-2-ADAMANTANECARBONITRILE may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of eco-friendly solvents and catalysts can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

2-(4-BROMOANILINO)-2-ADAMANTANECARBONITRILE can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar solvents like dimethylformamide (DMF).

    Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted aniline derivatives, while coupling reactions can produce complex organic molecules with extended carbon frameworks.

Scientific Research Applications

2-(4-BROMOANILINO)-2-ADAMANTANECARBONITRILE has several scientific research applications:

Mechanism of Action

The mechanism by which 2-(4-BROMOANILINO)-2-ADAMANTANECARBONITRILE exerts its effects involves its interaction with specific molecular targets. The bromine atom and the adamantane core can facilitate binding to enzymes and receptors, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

    4-Bromoaniline: Shares the brominated aniline moiety but lacks the adamantane core.

    Adamantane Derivatives: Compounds like 1-adamantylamine and 2-adamantanone share the adamantane core but differ in their functional groups.

Uniqueness

2-(4-BROMOANILINO)-2-ADAMANTANECARBONITRILE is unique due to the combination of the brominated aniline and adamantane structures. This combination imparts distinct chemical and physical properties, making it valuable for specific applications that require both stability and reactivity .

Properties

Molecular Formula

C17H19BrN2

Molecular Weight

331.2 g/mol

IUPAC Name

2-(4-bromoanilino)adamantane-2-carbonitrile

InChI

InChI=1S/C17H19BrN2/c18-15-1-3-16(4-2-15)20-17(10-19)13-6-11-5-12(8-13)9-14(17)7-11/h1-4,11-14,20H,5-9H2

InChI Key

QMPWOBJHEGBNTO-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3CC1CC(C2)C3(C#N)NC4=CC=C(C=C4)Br

Origin of Product

United States

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